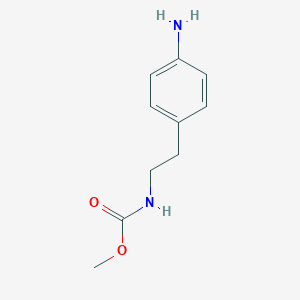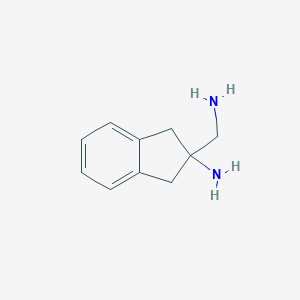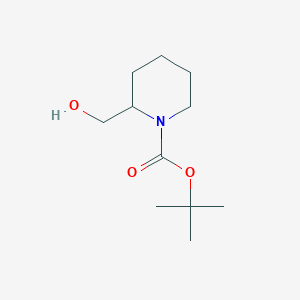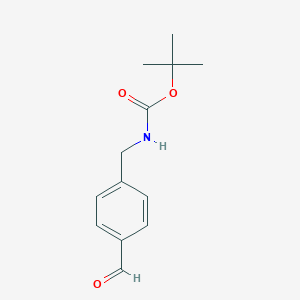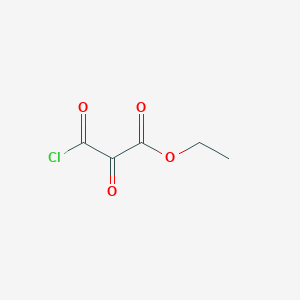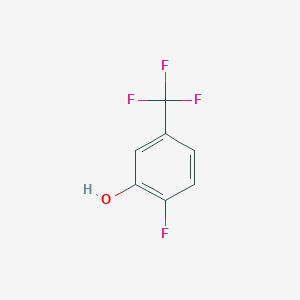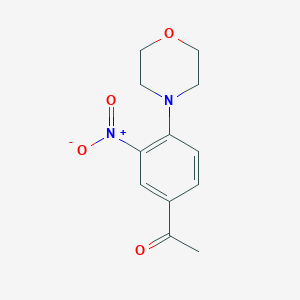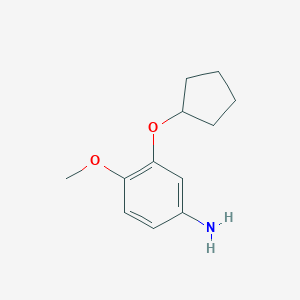
3-(Cyclopentyloxy)-4-methoxyaniline
概要
説明
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type and length of chemical bonds. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, density, hardness, electrical conductivity, and reactivity .科学的研究の応用
Summary of the Application
Both enantiomers of Rolipram have been prepared in large quantity from a common intermediate rac-3-(3’-cyclopentyloxy-4’-methoxy)phenyl-4-nitro butyric acid . Rolipram is a compound with varied biological activity, including emetic, antiinflammatory, immunosuppressant, antidepressive, putative antiparkinsonian, and neuroprotective effects .
Methods of Application or Experimental Procedures
The common intermediate was resolved by way of the two readily separable diastereoisomeric amides obtained with (S)-(-)-phenylethylamine . Reduction of the nitro group and intramolecular transamidation gave ®-(-)-1 and (S)-(+)-1, respectively .
Results or Outcomes
Both enantiomers of Rolipram presented the same potency of inhibitory activity against recombinant cyclic-AMP-selective phosphodiesterase (PDE4) subtypes .
2. Preparation of 3-Cyclopentyloxy-4-Methoxybenzaldehyde
Summary of the Application
The compound “3-Cyclopentyloxy-4-methoxybenzaldehyde” is a key intermediate in the preparation of compounds that are useful in the treatment of various diseases .
Methods of Application or Experimental Procedures
The preparation involves coupling phenol and cycloalkyls, including combining an optionally substituted phenol, a cycloalkyl substituted with a leaving group, carbonate salt, tetrahydrofuran, and an optional phase transfer agent .
Results or Outcomes
Compounds produced using the 3-cyclopentyloxy-4-methoxybenzaldehyde prepared according to this method are useful in the treatment of asthma, inflammatory disorders including psoriasis, proliferative skin disease, Crohn’s disease, urticaria, rhinitis, arthritis, neurogenic inflammation, and depression .
3. PDE4D Inhibitor, GEBR-7b
Summary of the Application
GEBR-7b, a compound similar to “3-(Cyclopentyloxy)-4-methoxyaniline”, is a potent and selective oxime PDE4D inhibitor .
Methods of Application or Experimental Procedures
GEBR-7b is primarily used for Cell Signaling applications .
Results or Outcomes
GEBR-7b has been shown to cause a significant 40% increase in extracellular cAMP in the hippocampus of freely moving rats in vivo at 100 µM . It elicits cognitive enhancement in vivo at the optimum dose of 0.003 mg/kg in both mice and rat models, and unlike rolipram, does not cause emesis-like behavior in rodents .
4. Preparation of [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol
Summary of the Application
The compound “[3-(Cyclopentyloxy)-4-methoxyphenyl]methanol” is a key intermediate in the preparation of compounds that are useful in the treatment of various diseases .
Methods of Application or Experimental Procedures
The preparation involves coupling phenol and cycloalkyls, including combining an optionally substituted phenol, a cycloalkyl substituted with a leaving group, carbonate salt, tetrahydrofuran, and an optional phase transfer agent .
Results or Outcomes
Compounds produced using the [3-(Cyclopentyloxy)-4-methoxyphenyl]methanol prepared according to this method are useful in the treatment of asthma, inflammatory disorders including psoriasis, proliferative skin disease, Crohn’s disease, urticaria, rhinitis, arthritis, neurogenic inflammation, and depression .
5. Preparation of 3-(Cyclopentyloxy)-3-oxopropanoic Acid
Summary of the Application
The compound “3-(Cyclopentyloxy)-3-oxopropanoic Acid” is a key intermediate in the preparation of compounds that are useful in the treatment of various diseases .
Methods of Application or Experimental Procedures
The preparation involves coupling phenol and cycloalkyls, including combining an optionally substituted phenol, a cycloalkyl substituted with a leaving group, carbonate salt, tetrahydrofuran, and an optional phase transfer agent .
Results or Outcomes
Compounds produced using the 3-(Cyclopentyloxy)-3-oxopropanoic Acid prepared according to this method are useful in the treatment of asthma, inflammatory disorders including psoriasis, proliferative skin disease, Crohn’s disease, urticaria, rhinitis, arthritis, neurogenic inflammation, and depression .
Safety And Hazards
特性
IUPAC Name |
3-cyclopentyloxy-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-7-6-9(13)8-12(11)15-10-4-2-3-5-10/h6-8,10H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZIWWXZGHOMDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381394 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)-4-methoxyaniline | |
CAS RN |
154464-26-3 | |
| Record name | 3-(Cyclopentyloxy)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)


![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)
![2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid](/img/structure/B114147.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)
